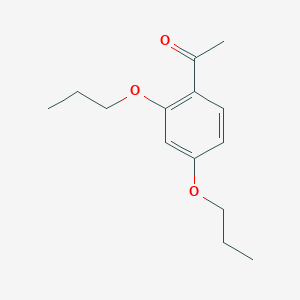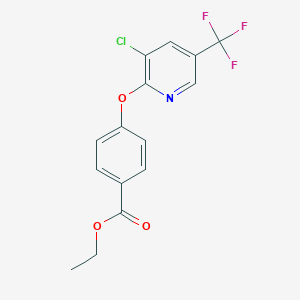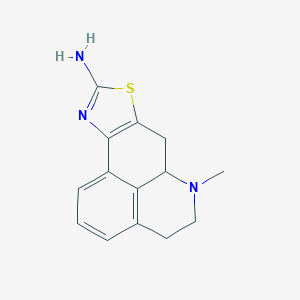
Dihydrorhodamine 123
Descripción general
Descripción
Dihydrorhodamine 123 (DHR123) is an uncharged non-fluorescent dye and a derivative of rhodamine 123 (R123). It is oxidized to fluorescent R123 within cells in the presence of reactive oxygen species and localizes in mitochondria .
Chemical Reactions Analysis
Dihydrorhodamine 123 is used for the detection of ROS (reactive oxygen species). The presence of ROS oxidizes dihydrorhodamine 123 to the fluorescent derivative rhodamine 123. This reaction occurs in the presence of a peroxidase or a similar catalyst .Aplicaciones Científicas De Investigación
Apoptosis
Dihydrorhodamine 123 is used in the field of apoptosis, which is the process of programmed cell death . It helps in the detection of reactive oxygen species (ROS), which play a crucial role in the regulation of apoptosis.
Cell Analysis
This compound is also used in cell analysis . It can passively diffuse across cell membranes, where it is oxidized to cationic rhodamine 123, which localizes in the mitochondria and exhibits green fluorescence .
Cell Metabolism
Dihydrorhodamine 123 is used in studying cell metabolism . The compound’s ability to localize in the mitochondria, the powerhouse of the cell, makes it a useful tool for studying cellular metabolic activities.
Cell Viability
In the field of cell viability, Dihydrorhodamine 123 is used to assess the health and survival of cells . Its fluorescence properties allow researchers to visually track the viability of cells.
Proliferation and Function
Dihydrorhodamine 123 is used in the study of cell proliferation and function . It helps in monitoring the growth and division of cells, as well as their functional behaviors.
Free Radical Detection
This compound is used for free radical detection . Free radicals are atoms or molecules that have unpaired electrons and can cause damage to cells. Dihydrorhodamine 123 can detect these harmful entities.
Nitro-Oxidative Stress
Dihydrorhodamine 123 is used in the study of nitro-oxidative stress . It helps in detecting the presence of reactive nitrogen species, which can cause nitrosative stress in cells.
Reactive Oxygen Species (ROS)
Lastly, Dihydrorhodamine 123 is used for the detection of ROS . ROS are chemically reactive molecules containing oxygen, which play important roles in cell signaling and homeostasis. However, during times of environmental stress, ROS levels can increase dramatically, resulting in significant damage to cell structures.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEZBBILNYNQGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40148859 | |
| Record name | Dihydrorhodamine 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrorhodamine 123 | |
CAS RN |
109244-58-8 | |
| Record name | Dihydrorhodamine 123 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109244588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrorhodamine 123 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40148859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrorhodamine 123 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)

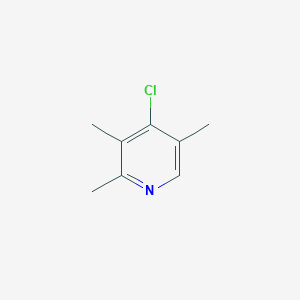
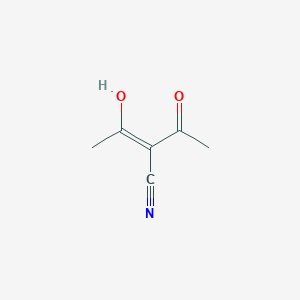
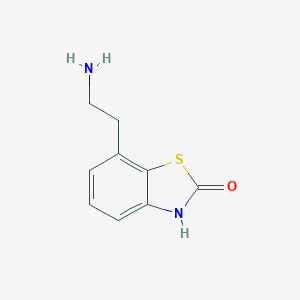
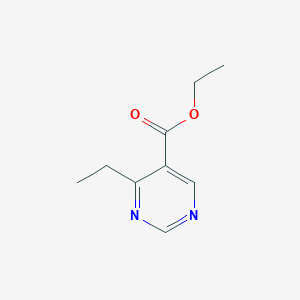

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)
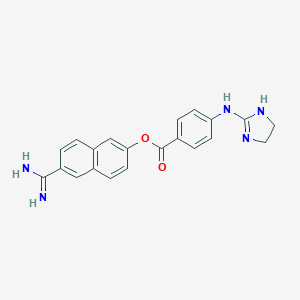
![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)
